molecular formula C11H11Cl2NO2 B186103 (3,4-Dichlorophenyl)-morpholin-4-ylmethanone CAS No. 33764-00-0

(3,4-Dichlorophenyl)-morpholin-4-ylmethanone

Cat. No. B186103
CAS RN: 33764-00-0
M. Wt: 260.11 g/mol
InChI Key: GCHPLPHGWKAUFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-Dichlorophenyl)-morpholin-4-ylmethanone, also known as SR-16388, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of morpholinylmethyl ketones and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Mechanism Of Action

The exact mechanism of action of (3,4-Dichlorophenyl)-morpholin-4-ylmethanone is not fully understood. However, it is believed to exert its biological effects through the inhibition of the cyclooxygenase (COX) enzyme and the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway. These pathways are involved in the regulation of inflammation and cell proliferation, and their inhibition by (3,4-Dichlorophenyl)-morpholin-4-ylmethanone may contribute to its therapeutic effects.

Biochemical And Physiological Effects

(3,4-Dichlorophenyl)-morpholin-4-ylmethanone has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in animal models of inflammation. Additionally, it has been shown to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which contribute to the inflammatory response. The compound has also been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor effects.

Advantages And Limitations For Lab Experiments

(3,4-Dichlorophenyl)-morpholin-4-ylmethanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. Additionally, it exhibits a range of biological activities, making it a versatile tool for investigating various biological processes. However, there are also some limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, which may complicate the interpretation of experimental results. Additionally, the compound may exhibit off-target effects, which may confound the results of experiments.

Future Directions

There are several future directions for the study of (3,4-Dichlorophenyl)-morpholin-4-ylmethanone. One area of research is the investigation of its potential use as a therapeutic agent for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the compound may have potential as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is the investigation of its mechanism of action, which may provide insights into the development of new therapies for various diseases. Finally, the compound may have potential as a tool for investigating various biological processes, such as inflammation and cell proliferation.

Synthesis Methods

The synthesis of (3,4-Dichlorophenyl)-morpholin-4-ylmethanone involves the reaction of 3,4-dichlorophenylacetonitrile with morpholine in the presence of a base and a catalyst. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the final product using a reducing agent. The yield of this synthesis method is typically high, and the purity of the final product can be easily achieved through recrystallization.

Scientific Research Applications

(3,4-Dichlorophenyl)-morpholin-4-ylmethanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, it has been shown to have antitumor effects in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been investigated for its potential use in the treatment of neuropathic pain and as a neuroprotective agent.

properties

CAS RN

33764-00-0

Product Name

(3,4-Dichlorophenyl)-morpholin-4-ylmethanone

Molecular Formula

C11H11Cl2NO2

Molecular Weight

260.11 g/mol

IUPAC Name

(3,4-dichlorophenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C11H11Cl2NO2/c12-9-2-1-8(7-10(9)13)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2

InChI Key

GCHPLPHGWKAUFW-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(C=C2)Cl)Cl

Other CAS RN

33764-00-0

Origin of Product

United States

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